molecular formula C10H10N4O2 B8420972 3-(4-Methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutanone

3-(4-Methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutanone

Cat. No.: B8420972
M. Wt: 218.21 g/mol
InChI Key: MWKQRTXUXQNNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutanone is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4-methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutan-1-one

InChI

InChI=1S/C10H10N4O2/c1-16-10-8-4-11-9(6-2-7(15)3-6)14(8)13-5-12-10/h4-6H,2-3H2,1H3

InChI Key

MWKQRTXUXQNNJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CN=C2C3CC(=O)C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven-dried flask filled with N2 was added N-[(5-methoxy-1,2,4-triazin-6-yl)methyl]-3-oxocyclobutanecarboxamide (2.40 g, 0.00833 mol) followed by MeCN (200 mL) and DMF (40 mL). The reaction mixture was treated with POCl3 (3.1 mL, 0.033 mol) dropwise at 0° C. under N2 over 10 min. The reaction was stirred at rt overnight. The reaction mixture was concentrated and poured into ice, saturated aqueous NaHCO3 solution was added to adjust the pH to 7. The mixture was extracted with DCM (150×3). The organic extracts were combined, dried (Na2SO4) and concentrated under reduced pressure to give a crude residue, which was then purified by flash chromatography on silica gel using hexanes:EtOAc (1:1) as the eluent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[(5-methoxy-1,2,4-triazin-6-yl)methyl]-3-oxocyclobutanecarboxamide
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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